![molecular formula C13H21NO3 B14445875 2,2'-{[2-(Benzyloxy)ethyl]azanediyl}di(ethan-1-ol) CAS No. 73589-96-5](/img/structure/B14445875.png)
2,2'-{[2-(Benzyloxy)ethyl]azanediyl}di(ethan-1-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-{[2-(Benzyloxy)ethyl]azanediyl}di(ethan-1-ol) is a chemical compound with a complex structure that includes both benzyloxy and ethan-1-ol groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{[2-(Benzyloxy)ethyl]azanediyl}di(ethan-1-ol) typically involves the reaction of benzyloxyethanol with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures the consistent quality and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-{[2-(Benzyloxy)ethyl]azanediyl}di(ethan-1-ol) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into simpler alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxyacetaldehyde, while reduction could produce benzyloxyethanol.
Applications De Recherche Scientifique
2,2’-{[2-(Benzyloxy)ethyl]azanediyl}di(ethan-1-ol) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2,2’-{[2-(Benzyloxy)ethyl]azanediyl}di(ethan-1-ol) exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-((2-((2-Hydroxyethyl)amino)ethyl)azanediyl)bis(ethan-1-ol): This compound shares structural similarities but differs in the presence of hydroxyethyl groups.
Benzyloxyethanol: A simpler compound that lacks the azanediyl and ethan-1-ol groups.
Uniqueness
2,2’-{[2-(Benzyloxy)ethyl]azanediyl}di(ethan-1-ol) is unique due to its combination of benzyloxy and ethan-1-ol groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its versatility in scientific research make it a valuable compound in multiple fields.
Propriétés
Numéro CAS |
73589-96-5 |
|---|---|
Formule moléculaire |
C13H21NO3 |
Poids moléculaire |
239.31 g/mol |
Nom IUPAC |
2-[2-hydroxyethyl(2-phenylmethoxyethyl)amino]ethanol |
InChI |
InChI=1S/C13H21NO3/c15-9-6-14(7-10-16)8-11-17-12-13-4-2-1-3-5-13/h1-5,15-16H,6-12H2 |
Clé InChI |
RYEVQXKQKDIJAH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCCN(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



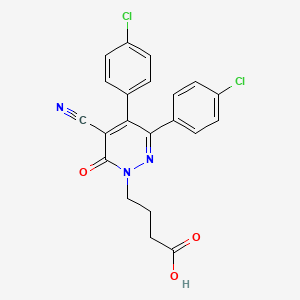
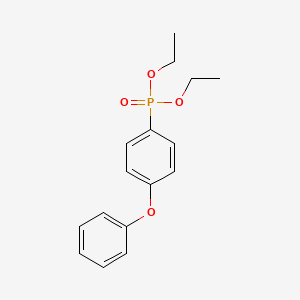
![1-[4-(Benzenesulfonyl)-3-methylbut-2-en-1-yl]-2,3,4,5-tetramethoxy-6-methylbenzene](/img/structure/B14445811.png)

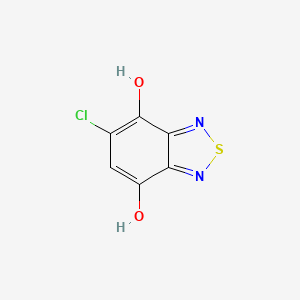
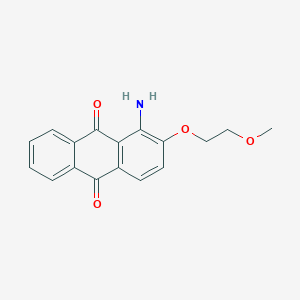
![5-(Methylsulfanyl)-3-phenyl-4-[(E)-phenyldiazenyl]-1,2-oxazole](/img/structure/B14445838.png)
![7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbaldehyde](/img/structure/B14445839.png)
![N-[4-Hydroxy-3-(methanesulfinyl)phenyl]acetamide](/img/structure/B14445843.png)

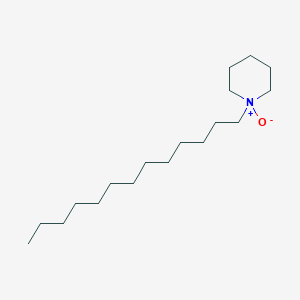
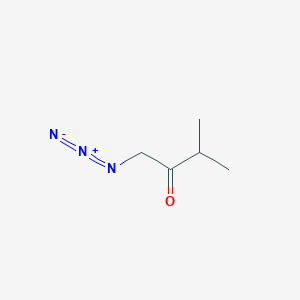
![3,4-Dihydroxy-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B14445866.png)
